Mavacoxib
Overview
Description
Mavacoxib, also known by the trade name Trocoxil, is a veterinary drug used to treat pain and inflammation in dogs with degenerative joint disease . It is a COX-2 inhibitor . Mavacoxib, along with other COX-2 selective inhibitors, celecoxib, valdecoxib, and parecoxib, were discovered by a team at the Searle division of Monsanto .
Molecular Structure Analysis
The structure of Mavacoxib has been confirmed by use of elemental analysis and spectroscopic methods such as UV, IR, NMR (1H, 13C, and 19F), and MS . The crystal structure has been confirmed by use of X-ray diffraction, (powder and single crystal), Differential scanning calorimetry, and Thermal analysis .Chemical Reactions Analysis
Mavacoxib is a diarylsubstituted pyrazole . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Physical And Chemical Properties Analysis
Mavacoxib is highly lipid but very poorly water-soluble . It has a molecular weight of 385.34 g·mol−1 .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Mavacoxib, a nonsteroidal anti-inflammatory drug (NSAID), exhibits unique pharmacokinetic and pharmacodynamic properties, particularly in dogs. It demonstrates very slow body clearance, a long elimination half-life, and a large distribution volume. Mavacoxib's elimination primarily occurs through biliary secretion, with minimal renal excretion. Interestingly, pharmacokinetic profiles differ between healthy dogs and those with osteoarthritis, indicating variations influenced by factors like body weight, breed, and age (Lees et al., 2015).
Anti-Cancer Properties
Mavacoxib demonstrates anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro. It inhibits cell migration and increases apoptosis in cancer cells, suggesting potential utility in cancer treatment. Notably, mavacoxib's cytotoxic effect on cancer stem cells, derived from osteosarcoma cell lines, highlights its significance in oncological research (Pang et al., 2014).
Pharmacokinetics in Non-Canine Species
In Caribbean flamingos, mavacoxib shows potential for managing osteoarthritis and other inflammatory conditions. A study determined its pharmacokinetics following a single-dose oral administration, leading to plasma concentrations above the therapeutic level established for dogs. This finding suggests the need for further research to establish appropriate dosing recommendations in non-canine species (Huckins et al., 2020).
Osteoarthritis Management in Dogs
Mavacoxib's efficacy in managing canine osteoarthritis is evident. Studies employing force platform analysis and pedobarographic analyses have shown significant improvements in parameters like peak vertical force and vertical impulse in dogs with severe coxofemoral osteoarthrosis, indicating its potential in treating lameness associated with osteoarthritis of the hip joint (Vilar et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZNQDOUNXBMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168880 | |
Record name | Mavacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mavacoxib | |
CAS RN |
170569-88-7 | |
Record name | Mavacoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170569-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mavacoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAVACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT7X7SR77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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